Lanicemine dihydrochloride
Description
Overview of Lanicemine (B1674462) Dihydrochloride (B599025) as a Research Compound
Lanicemine dihydrochloride is classified as a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov This means it blocks the NMDA receptor, a key component in the brain's glutamatergic system, which is involved in synaptic plasticity and neurotransmission. nih.gov Unlike other NMDA receptor antagonists such as ketamine, lanicemine is described as "low-trapping," which refers to its kinetic properties at the receptor site. wikipedia.orgresearchgate.net It is a small molecule and an aralkylamine, belonging to a class of organic compounds characterized by an alkylamine group substituted with an aromatic hydrocarbyl group. drugbank.comspringer.com
The compound has been investigated for its potential as an antidepressant, an antiepileptic, and a neuroprotectant. springer.comspringer.com Research has primarily centered on its effects on the central nervous system.
Historical Context of this compound Development
The development of Lanicemine can be traced back to the growing interest in the glutamatergic system as a target for novel antidepressant drugs, moving beyond the traditional monoamine hypothesis of depression. nih.gov The rapid antidepressant effects observed with ketamine spurred the development of other NMDA receptor antagonists with the aim of achieving similar efficacy but with a more favorable side effect profile. wikipedia.orgthe-scientist.com
Fisons Pharmaceuticals initially developed lanicemine, with AstraZeneca later continuing its development. nih.gov It was originally investigated as a neuroprotective agent before its focus shifted to the treatment of major depressive disorder (MDD). nih.gov Throughout its development, lanicemine has been the subject of numerous preclinical and clinical studies to evaluate its mechanism of action and therapeutic potential. the-hospitalist.orgnih.govnih.gov
However, despite promising early results, the development of lanicemine for major depressive disorder was ultimately discontinued (B1498344) by AstraZeneca in 2013 after it failed to meet primary endpoints in later-phase clinical trials. wikipedia.orgspringer.com More recent research has explored its potential in other areas, such as pain management. springer.com
Rationale for Academic Investigation of this compound
The primary rationale for the academic investigation of lanicemine stemmed from the need for novel, rapid-acting antidepressants for individuals with treatment-resistant depression. nih.govnih.gov The limitations of existing monoamine-based antidepressants, including their delayed onset of action and low remission rates, created a significant need for new therapeutic approaches. nih.gov
The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine provided a crucial proof-of-concept for targeting the glutamatergic system in depression. nih.govresearchgate.net However, ketamine's use is associated with psychotomimetic side effects, such as hallucinations and dissociation. the-scientist.com Lanicemine, as a low-trapping NMDA receptor antagonist, was investigated with the hypothesis that it could provide similar rapid antidepressant effects to ketamine but with minimal to no psychotomimetic side effects. wikipedia.orgthe-scientist.com
Academic research has focused on understanding lanicemine's unique pharmacological profile as a low-trapping antagonist and its effects on brain activity. nih.govmedchemexpress.com Studies have utilized techniques like pharmacological magnetic resonance imaging (phMRI) and quantitative electroencephalography (qEEG) to explore its mechanism of action and compare its effects to those of ketamine. nih.govnih.gov This research aimed to determine if the antidepressant effects of NMDA receptor antagonism could be separated from the undesirable side effects, thereby paving the way for a new class of antidepressant medications. nih.gov
Detailed Research Findings
A number of clinical trials have been conducted to assess the efficacy of lanicemine in treating major depressive disorder. The findings from these studies have been varied.
| Trial Identifier | Phase | Key Findings | Reference |
| NCT00491686 | Phase II | A single intravenous infusion of lanicemine did not demonstrate a significant antidepressant effect. | nih.gov |
| NCT00986479 | Phase II | Similar to NCT00491686, a single infusion failed to produce meaningful antidepressant effects. | nih.gov |
| Not Specified | Phase II | In a 3-week study with 152 patients, intravenous lanicemine (100 mg and 150 mg) administered three times a week showed a statistically significant reduction in depression scores compared to placebo. The 100 mg dose demonstrated more consistent efficacy. | the-hospitalist.org |
| Not Specified | Phase IIb | A 12-week study involving 302 patients found that neither 50 mg nor 100 mg of adjunctive lanicemine was superior to placebo in reducing depressive symptoms. | nih.gov |
One study directly compared the effects of lanicemine and ketamine on brain activity in patients with major depressive disorder using phMRI. nih.gov
| Compound | Effect on Subgenual Anterior Cingulate Cortex (sgACC) and Rostral ACC | Psychotomimetic Symptoms | Antidepressant Effect | Reference |
| Lanicemine | Gradual increase in blood oxygen level dependent (BOLD) signal | Minimal | No significant effect compared to saline | nih.gov |
| Ketamine | Gradual increase in blood oxygen level dependent (BOLD) signal | Noted | No significant effect compared to saline | nih.gov |
| Saline | No significant change | Minimal | - | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHFYAGQZYCLC-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-06-6 | |
| Record name | Lanicemine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANICEMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Mechanistic Investigations of Lanicemine Dihydrochloride
Elucidation of Molecular Mechanisms
Lanicemine (B1674462) dihydrochloride's primary mechanism of action involves its interaction with the N-methyl-D-aspartate receptor (NMDAR), a crucial component of excitatory neurotransmission in the central nervous system. Its unique properties as an NMDAR antagonist distinguish it from other compounds in its class.
Lanicemine acts as a non-selective, uncompetitive antagonist at the NMDAR. This means it binds within the receptor's ion channel, thereby blocking the flow of ions.
A defining characteristic of lanicemine is its status as a "low-trapping" NMDA channel blocker. medchemexpress.comwikipedia.orgnih.gov This property is attributed to its fast off-rate and rapid reversibility, meaning it dissociates from the NMDAR channel quickly. frontiersin.orgscielo.brnih.gov This rapid dissociation is a key feature that distinguishes its interaction with the receptor compared to other NMDAR antagonists. frontiersin.orgnih.gov The trapping block of lanicemine has been estimated to be around 54%, which is significantly lower than that of high-trapping antagonists. researchgate.net This low-trapping nature may lead to a preferential blockade of NMDARs on neurons with high levels of tonic activity, such as cortical interneurons. nih.gov
In contrast to lanicemine, compounds like ketamine and MK-801 are classified as high-trapping NMDAR antagonists. frontiersin.orgscielo.br Ketamine exhibits a much stronger trapping block, estimated at 86%. researchgate.net This means that once these antagonists bind within the NMDAR channel, they dissociate much more slowly. scielo.brnih.gov This prolonged channel blockade by high-trapping antagonists is thought to contribute to their more pronounced psychotomimetic side effects, which are minimal with lanicemine. nih.govnih.gov While both lanicemine and ketamine are NMDAR channel blockers, their different trapping profiles and dissociation kinetics lead to distinct neurophysiological effects. scielo.brresearchgate.netnih.gov For instance, both compounds can increase gamma-band electroencephalography (EEG) activity, but only the changes induced by ketamine are tightly linked to increased locomotor activity. medchemexpress.com Furthermore, studies have shown that ketamine, but not lanicemine, significantly increases prefrontal global brain connectivity. researchgate.netnih.gov MK-801, another high-affinity and high-trapping antagonist, also demonstrates distinct effects compared to lanicemine in preclinical models. nih.govnih.govfrontiersin.org
| Compound | Trapping Property | Dissociation Kinetics | Key Distinctions |
|---|---|---|---|
| Lanicemine | Low-trapping. medchemexpress.comwikipedia.orgnih.gov | Fast off-rate, rapidly reversible. frontiersin.orgscielo.brnih.gov | Minimal psychotomimetic effects; may preferentially block tonically active NMDARs. nih.govnih.gov |
| Ketamine | High-trapping. frontiersin.orgscielo.br | Slow dissociation. | Pronounced psychotomimetic effects; increases prefrontal global brain connectivity. nih.govnih.govresearchgate.netnih.gov |
| MK-801 | High-trapping. frontiersin.orgscielo.br | Slow dissociation. nih.gov | Used in preclinical models to contrast with lanicemine's effects. nih.govnih.govfrontiersin.org |
The NMDAR is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The type of GluN2 subunit (A, B, C, or D) influences the receptor's properties. Research indicates that lanicemine binds to NMDARs containing both GluN2A and GluN2B subunits. frontiersin.orgtmc.edu The GluN2A and GluN2B subunits are particularly important for cognitive functions and are widely distributed in the adult brain. researchgate.netfrontiersin.org While lanicemine is considered a non-selective NMDAR antagonist, its interaction with these specific subunit complexes is a key aspect of its mechanism. nih.gov The differential roles of GluN2A and GluN2B in synaptic plasticity and excitotoxicity are an active area of research. frontiersin.orgwikipedia.org
While lanicemine's primary target is the NMDAR, its interaction with other neurotransmitter systems has also been investigated to understand its full pharmacological profile.
In contrast to ketamine, which has known effects at opiate receptors, lanicemine is reported to have negligible off-target pharmacological effects, including at opiate receptors. frontiersin.orgnih.gov This selectivity for the NMDAR provides a more specific tool for probing the glutamatergic system. frontiersin.orgnih.gov The lack of significant affinity for opioid receptors distinguishes lanicemine from other NMDAR antagonists and suggests that its therapeutic effects are not mediated through the opioid system. biorxiv.org
Interactions with Other Neurotransmitter Systems
Muscarinic Receptors
Similar to its interaction with sigma receptors, the role of muscarinic receptors in the mechanism of action of lanicemine is an area of ongoing investigation. There is evidence suggesting that lanicemine's pharmacological activity extends to muscarinic receptors. frontiersin.org The cholinergic system, in which muscarinic receptors play a crucial role, is implicated in mood regulation, and antagonists of these receptors have been explored for antidepressant effects. researchgate.net Conversely, some research highlights lanicemine's high selectivity for the NMDA receptor with minimal off-target effects, which would imply limited direct interaction with muscarinic receptors. frontiersin.org This contrasts with ketamine, which has known effects on the muscarinic system. frontiersin.org
Effects on Intracellular Signaling Pathways
The downstream effects of lanicemine's primary action at the NMDA receptor involve the modulation of several key intracellular signaling pathways that are critical for neuroplasticity and cellular function.
Ca2+-Dependent Signaling Pathways
As a modulator of NMDA receptors, which are ligand-gated ion channels with high calcium (Ca2+) permeability, lanicemine inherently regulates Ca2+-dependent processes. uj.edu.plfrontiersin.orgnih.gov The influx of Ca2+ through NMDA receptors is a critical event that initiates a cascade of intracellular signaling events essential for synaptic plasticity. Research has demonstrated that NMDAR modulators induce their effects through the activation of Ca2+-dependent signaling pathways. uj.edu.plfrontiersin.orgnih.govnih.gov In vitro Ca2+ imaging studies have shown that lanicemine can enhance Ca2+ influx induced by other compounds, such as hyperforin (B191548). uj.edu.plfrontiersin.orgnih.gov This modulation of calcium signaling is a fundamental aspect of its mechanism, linking receptor antagonism to downstream changes in neuronal function.
PI3K/Akt/mTOR/GSK3β Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR)/glycogen synthase kinase 3 beta (GSK3β) signaling cascade is a crucial pathway implicated in the rapid antidepressant effects of NMDA receptor antagonists. researchgate.net Research has specifically investigated and confirmed the involvement of this pathway in the antidepressant-like effects of lanicemine. A study in mice demonstrated that a single administration of lanicemine induced an antidepressant-like effect, which was reversed by the administration of inhibitors of PI3K (LY294002 and wortmannin) and mTOR (rapamycin). researchgate.netmedkoo.com This indicates that the therapeutic-like actions of lanicemine are dependent on the integrity and activation of the PI3K/Akt/mTOR pathway. GSK3β, a downstream target in this cascade, is also recognized as a key player in the pathophysiology of depression and the mechanism of rapid-acting antidepressants. researchgate.net
| Pathway Component | Role in Lanicemine's Action | Experimental Finding |
| PI3K | Essential for mediating antidepressant-like effects. | Inhibition of PI3K reversed the antidepressant-like effects of lanicemine in mice. researchgate.netmedkoo.com |
| Akt | A key downstream effector of PI3K. | Part of the signaling cascade shown to be necessary for lanicemine's effects. researchgate.netmedkoo.com |
| mTOR | Crucial for synaptic protein synthesis and plasticity. | Inhibition of mTOR blocked the antidepressant-like effects of lanicemine. researchgate.netmedkoo.com |
| GSK3β | A downstream target involved in mood regulation. | The PI3K/Akt/mTOR/GSK3β pathway is implicated as the mechanism for rapid antidepressant effects. researchgate.net |
BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its signaling pathway are fundamentally involved in neuronal survival, differentiation, and synaptic plasticity. The BDNF pathway is a known target for many antidepressant treatments. nih.gov Studies have shown that the combined administration of lanicemine and hyperforin led to an enhanced expression of BDNF protein in the frontal cortex of mice. uj.edu.plfrontiersin.orgnih.gov This upregulation of BDNF suggests that lanicemine can, at least in concert with other agents, stimulate neurotrophic signaling. The activation of the BDNF receptor, TrkB, initiates downstream cascades, including the PI3K/Akt/mTOR pathway, linking these signaling systems in a coordinated response to NMDA receptor modulation. nih.govmdpi.com
Neurobiological Mechanisms of Action
The neurobiological mechanism of lanicemine dihydrochloride (B599025) is centered on its function as a low-trapping, non-competitive antagonist of the NMDA receptor. medchemexpress.commedchemexpress.comchemicalbook.com This characteristic distinguishes it from other NMDA antagonists like ketamine. frontiersin.org The "low-trapping" nature refers to its fast off-rate, meaning it dissociates from the NMDA receptor channel more quickly. frontiersin.orgfrontiersin.org This property is thought to contribute to its profile of having minimal psychotomimetic side effects. medchemexpress.comchemicalbook.com
The primary action of blocking NMDA receptors, particularly those on inhibitory GABAergic interneurons, is hypothesized to lead to a disinhibition of pyramidal neurons. nih.gov This results in a subsequent surge of glutamate (B1630785) release and activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This AMPA receptor stimulation is a critical step that triggers the downstream signaling cascades responsible for the observed antidepressant effects.
These downstream events include:
Activation of Intracellular Signaling Pathways: As detailed previously, lanicemine's action initiates Ca2+-dependent signaling and engages the PI3K/Akt/mTOR and BDNF pathways. uj.edu.plnih.govresearchgate.net
Synaptic Plasticity: The activation of these pathways ultimately leads to the synthesis of synaptic proteins, such as synapsin I and the GluA1 subunit of AMPA receptors, and promotes synaptogenesis. uj.edu.plnih.gov This structural and functional remodeling of synapses in key brain regions like the prefrontal cortex is believed to be the ultimate mechanism for alleviating depressive symptoms.
In electrophysiological studies, lanicemine has been shown to produce dose-dependent increases in spontaneous gamma-band electroencephalography (EEG) activity. medchemexpress.comchemicalbook.com This engagement of brain circuits involved in gamma-wave generation occurs independently of the broader systems-level disruptions and locomotor hyperactivity associated with ketamine, further highlighting its distinct neurobiological profile. medchemexpress.comchemicalbook.com
| Mechanistic Aspect | Description | Key Findings |
| Primary Target | N-methyl-D-aspartate (NMDA) Receptor | Low-trapping, non-competitive antagonist with a fast off-rate. frontiersin.orgfrontiersin.orgmedchemexpress.com Ki of 0.56-2.1 μM. medchemexpress.commedchemexpress.com |
| Key Consequence | Disinhibition of Pyramidal Neurons | Blockade of NMDA receptors on GABAergic interneurons leads to increased glutamate transmission. nih.gov |
| Downstream Signaling | Activation of Pro-plasticity Pathways | Engages Ca2+-dependent, PI3K/Akt/mTOR, and BDNF signaling. uj.edu.plnih.govresearchgate.net |
| Cellular Outcome | Enhanced Synaptogenesis | Increases expression of synaptic proteins (e.g., synapsin I, GluA1). uj.edu.plnih.gov |
| Network Effect | Gamma-band EEG Activity | Produces dose-dependent elevations in gamma-band EEG. medchemexpress.comchemicalbook.com |
Modulation of Synaptic Plasticity and Neuroplasticity
The therapeutic potential of NMDA receptor antagonists is often linked to their ability to induce neuroplastic changes. frontiersin.org The activation of NMDA receptors is a cornerstone of long-term potentiation (LTP), a fundamental process for synaptic plasticity. mdpi.com By modulating NMDA receptor function, compounds like lanicemine can influence these critical pathways.
Research suggests that the antidepressant effects of glutamatergic modulators are associated with the activation of signaling pathways involved in neuroplasticity, such as those involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR). mdpi.comfrontiersin.orgmedrxiv.org The NMDA receptor and BDNF have a reciprocal relationship; NMDA receptor activation can increase BDNF production, and BDNF can, in turn, enhance NMDA receptor expression and activity, mediating changes in synaptic plasticity. mdpi.com While lanicemine alone did not alter BDNF levels in one study, its combination with hyperforin led to a significant increase in the hippocampus. frontiersin.org
Functional brain imaging studies have been employed to compare the effects of lanicemine and ketamine on neuroplasticity at a network level. One study using global brain connectivity with global signal regression (GBCr) found that ketamine significantly increased prefrontal cortex (PFC) connectivity during and 24 hours after infusion. frontiersin.orgnih.gov In contrast, lanicemine did not produce a significant effect on PFC connectivity compared to placebo. frontiersin.orgnih.govnih.gov However, a positive correlation was observed between the improvement in depressive symptoms and increases in prefrontal connectivity for patients receiving either lanicemine or ketamine. nih.gov Another study using resting-state functional MRI in rats reported that lanicemine had no effect on hippocampal-prefrontal coupling, a measure associated with the antidepressant effects of other NMDA antagonists. nih.gov
Influence on Synaptogenesis
Synaptogenesis, the formation of new synapses, is a key component of neuroplasticity and is considered a crucial mechanism for the action of rapid-acting antidepressants. frontiersin.orgnih.gov The process is heavily influenced by glutamatergic signaling, particularly through pathways involving NMDA receptors, AMPA receptors, BDNF, and mTOR, which converge to stimulate dendritic protein synthesis and spine maturation. frontiersin.orgmedrxiv.orgfrontiersin.org
Preclinical studies have demonstrated that NMDA antagonists like ketamine can rapidly increase the number of dendritic spines and reverse synaptic deficits caused by chronic stress. frontiersin.orgnih.gov The role of lanicemine in this process has been investigated, though with some differing results. In one study examining synaptic markers, treatment with lanicemine alone did not alter the levels of synapsin I or the GluA1 subunit of AMPA receptors in the frontal cortex of mice. frontiersin.org However, when administered in combination with hyperforin, a significant elevation in the levels of both synapsin I and GluA1 was observed one hour after administration, suggesting a potential synergistic effect on synaptic protein synthesis. frontiersin.org This effect was not sustained 72 hours post-treatment. frontiersin.org While the fundamental link between NMDA receptor modulation and synaptogenesis is well-established, the specific and independent effects of lanicemine on inducing structural synaptic changes require further elucidation. oup.com
Regulation of Glutamate Release and Synaptic Function
Lanicemine functions as a low-trapping, uncompetitive NMDA receptor channel blocker. medchemexpress.comnih.govscielo.brmedchemexpress.com This mechanism involves binding within the receptor's ion channel pore, thereby inhibiting calcium influx. scielo.brmdpi.com Electrophysiological studies have confirmed that lanicemine significantly attenuates NMDA receptor-mediated currents. frontiersin.org
A key distinction between lanicemine and ketamine lies in their "trapping" properties. At steady-state concentrations, ketamine shows a high propensity to become trapped within the NMDA channel pore (86% trapping) after the agonist (glutamate) dissociates. nih.gov Lanicemine exhibits a significantly lower trapping block (54%). nih.gov This "low-trapping" characteristic is hypothesized to better preserve normal, use-dependent synaptic transmission while still providing a therapeutic effect. nih.gov
The "disinhibition" hypothesis for ketamine's action posits that by preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, it causes a subsequent surge in glutamate release from pyramidal neurons. medrxiv.orgoup.comsemanticscholar.org This glutamate surge then primarily activates AMPA receptors, initiating downstream signaling cascades linked to antidepressant effects. medrxiv.orgoup.com Evidence suggests that lanicemine may not operate via the same primary mechanism. frontiersin.orgnih.gov Studies measuring global brain connectivity, an indirect marker of this glutamate surge, found that ketamine, but not lanicemine, significantly increased prefrontal connectivity. frontiersin.orgnih.gov This suggests potential differences in their influence on broader systems-level glutamate function. nih.gov
| Parameter | Lanicemine (AZD6765) |
| Mechanism of Action | Low-trapping, uncompetitive NMDA receptor channel blocker medchemexpress.comnih.govscielo.br |
| Binding Site | Within the NMDA channel pore nih.gov |
| Receptor Affinity (Ki) | 0.56-2.1 μM medchemexpress.commedchemexpress.commedchemexpress.com |
| IC50 | 4-7 μM (CHO cells), 6.4 μM (Xenopus oocytes) medchemexpress.commedchemexpress.commedchemexpress.com |
| Trapping Block | ~54% nih.gov |
| Subunit Selectivity | Nonselective (NR2A vs. NR2B) nih.gov |
Alterations in Neuronal Excitability
Acute changes in cortical excitability are believed to be an initiating factor in the cascade of events leading to the therapeutic effects of NMDA receptor antagonists. nih.gov A common method for assessing cortical excitability in both preclinical and clinical studies is the measurement of gamma-band oscillations using electroencephalography (EEG). medchemexpress.comnih.gov
Studies in rodents have shown that lanicemine produces pronounced, dose-dependent increases in spontaneous gamma-band EEG power. medchemexpress.commedchemexpress.com This demonstrates that lanicemine engages the brain circuits responsible for generating these oscillations, indicating a direct influence on cortical network excitability. medchemexpress.commedchemexpress.com Clinical studies have also used quantitative EEG (qEEG) to align the functional doses of lanicemine with those of ketamine that are known to have antidepressant activity. nih.govresearchgate.net These studies confirmed that lanicemine modulates gamma power in humans, suggesting that functional target engagement related to cortical excitability was achieved. researchgate.net However, unlike with ketamine, the gamma changes induced by lanicemine were not tightly coupled to increases in locomotor activity in animal models, suggesting a divergence in their broader systems-level impact despite both altering neuronal excitability. medchemexpress.commedchemexpress.com
Iii. Preclinical Research on Lanicemine Dihydrochloride
In Vitro Studies
Lanicemine (B1674462) dihydrochloride (B599025) is characterized as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. medchemexpress.comwikipedia.org In vitro studies have determined its binding affinity (Ki) for the NMDA receptor to be in the range of 0.56 to 2.1 μM. medchemexpress.com Functional assays have further characterized its inhibitory concentration (IC50). In Chinese hamster ovary (CHO) cells, the IC50 of lanicemine is between 4 and 7 μM, while in Xenopus oocyte cells, it is 6.4 μM. medchemexpress.commedchemexpress.com
Comparative studies with ketamine show that while both compounds bind to sites within the NMDA channel pore, lanicemine has a lower affinity. nih.gov Ketamine's binding affinity (Ki) is approximately 0.15 μM, and its IC50 values are 2.8 μM in Xenopus oocytes and 0.57 μM in CHO cells. nih.gov A key distinguishing feature is their trapping propensity; lanicemine is considered a "low-trapping" antagonist (54%) compared to the more significant trapping characteristic of ketamine (86%). nih.gov This low-trapping property is thought to allow for a more use-dependent channel block under normal synaptic transmission conditions. nih.gov
Radioligand binding studies using 3H-MK-801 confirmed lanicemine's affinity for the NMDA receptor channel, with a reported Ki of 1.067 × 10⁻⁵ M. frontiersin.org Further investigations into its subunit selectivity indicate that lanicemine does not show a strong preference for either NR2A or NR2B subunits, with an NR2A/NR2B IC50 ratio of 1.4. nih.gov The voltage dependence of its blocking action for the NR1A/2B receptor subtype is between 5 and 7-fold. nih.gov
Computational molecular dynamics simulations have also been employed to investigate the binding affinity of lanicemine to the transmembrane domain (TMD) of the NMDA receptor. mdpi.com While initial molecular docking suggested a negative binding energy, subsequent simulations indicated a positive binding energy, suggesting a lower probability of binding to the TMD region of the NMDA receptor compared to other antagonists like Ro 25-6981 and R-ketamine. mdpi.com
Interactive Data Table: Comparative In Vitro Profile of Lanicemine and Ketamine
| Assay | Lanicemine | Ketamine |
| Binding (Ki) | 0.56–2.1 μM medchemexpress.comnih.gov | 0.15 μM nih.gov |
| IC50 (Xenopus oocyte) | 6.4 μM medchemexpress.comnih.gov | 2.8 μM nih.gov |
| IC50 (CHO cell) | 4–7 μM medchemexpress.comnih.gov | 0.57 μM nih.gov |
| NR2A/NR2B IC50 Ratio | 1.4 nih.gov | 2.6 nih.gov |
| Voltage Dependence (NR1A/2B) | 5–7 fold nih.gov | 7–30 fold nih.gov |
| Trapping | 54% nih.gov | 86% nih.gov |
Lanicemine has demonstrated neuroprotective effects in in vitro models of excitotoxicity. In studies using rat cortical neurons, exposure to high concentrations of NMDA (50 μM) or glutamate (B1630785) (50 μM) for 15 minutes resulted in the death of 85-95% of the neurons within 24 hours. The application of lanicemine at a concentration of 50 μM was shown to inhibit this neurotoxicity. This protective effect was associated with the prevention of the loss of membrane-associated protein kinase C activity. Furthermore, lanicemine was found to reduce the magnitude of NMDA-triggered increases in intracellular free Ca2+ concentration in these cortical cultures by approximately 35%.
Whole-cell patch-clamp recordings from brain slices have been utilized to investigate the electrophysiological effects of lanicemine. In studies examining synaptic transmission in the prefrontal cortex, lanicemine was shown to significantly attenuate the NMDA receptor current. frontiersin.org Specifically, at a concentration of 2 μM, lanicemine produced a notable reduction in the NMDAR-mediated component of excitatory postsynaptic currents (EPSCs). frontiersin.org These recordings were conducted in mouse coronal brain slices, focusing on the layer V to layer II/III synaptic pathway. frontiersin.org
Further electrophysiological studies in rat hippocampal slices have also been conducted to assess the impact of NMDA receptor antagonists on synaptic potentials. plos.org While specific quantitative data for lanicemine from these particular hippocampal studies is not detailed, the methodology involved recording NMDA receptor-induced field excitatory postsynaptic potentials (fEPSPs) to establish the antagonistic properties of various compounds. plos.org The general principle of these experiments is to measure the reduction in the NMDA component of the EPSC to quantify antagonist activity. researchgate.net
Neurotoxicity Inhibition Studies
In Vivo Animal Models
The Forced Swim Test (FST), a widely used behavioral model to assess antidepressant-like activity, has been employed to evaluate lanicemine. nih.govnih.govresearchgate.net In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. researchgate.net
Studies in mice have shown that lanicemine can produce antidepressant-like effects in the FST. frontiersin.org However, the effects can be dose- and time-dependent. For instance, when administered alone, lanicemine did not consistently produce long-lasting antidepressant effects 72 hours after administration. frontiersin.org In a study investigating the combined effects with hyperforin (B191548), a single dose of lanicemine did not show an effect in the FST when measured 9 days after administration in corticosterone-treated mice, a model of chronic stress. nih.gov
In another study, combined treatment with hyperforin and lanicemine significantly reduced immobility time in female mice at the 72-hour time point in the FST. frontiersin.org This suggests a potential synergistic effect that enhances and prolongs the antidepressant-like activity of lanicemine in this specific behavioral paradigm. frontiersin.org It is important to note that the FST is a standard screening tool, and results can be influenced by various factors, including the specific protocol and animal strain used. nih.gov
Chronic Corticosterone Treatment Models
Neurophysiological Investigations in Animal Models
Quantitative electroencephalography (qEEG) is a neurophysiological technique used to measure and analyze the electrical activity of the brain. It provides objective biomarkers of drug effects on the central nervous system. nih.govresearchgate.net In preclinical research, qEEG studies in animal models are employed to understand how compounds like lanicemine modulate brain activity. researchgate.netnih.gov
Lanicemine has been shown to modulate brain electrical activity in a manner that can be compared to other NMDA receptor antagonists like ketamine. researchgate.net These studies are crucial for aligning doses between different compounds and for identifying potential neurophysiological signatures of antidepressant efficacy. nih.govresearchgate.net
Gamma-band oscillations (approximately 30-100 Hz) are high-frequency brain waves associated with various cognitive functions and are considered a potential biomarker for the activity of NMDA receptor antagonists. researchgate.netnih.gov A selective reduction in NMDA receptor activity on cortical interneurons is thought to lead to an increase in spontaneous gamma-band EEG. nih.gov
Preclinical studies in rats have demonstrated that lanicemine produces dose-dependent increases in spontaneous gamma-band EEG. researchgate.netmedchemexpress.com This effect indicates that lanicemine engages the brain circuits involved in the generation of gamma oscillations. researchgate.netmedchemexpress.com Interestingly, while both lanicemine and ketamine increase gamma power, the increase caused by ketamine is tightly linked to increases in locomotor activity, a coupling not observed with lanicemine. researchgate.netmedchemexpress.com This suggests that lanicemine influences these neural networks without causing the broader systemic disruptions typical of ketamine. researchgate.netmedchemexpress.com Both ketamine and lanicemine have been found to modulate the gamma power band in the qEEG of rats. researchgate.net
The frontal cortex is a brain region critically involved in mood regulation and is a key area of investigation in depression research. frontiersin.org Neurophysiological studies often focus on the activity within this region to understand the mechanisms of antidepressant action.
In animal models, lanicemine has been shown to influence frontal cortex activity. Cortical EEG recordings from rats, with electrodes placed over the frontal and temporal skull regions, have been used to assess the effects of lanicemine. researchgate.net While specific details on frontal cortex activity are intertwined with the broader findings on gamma oscillations, which are prominent in cortical regions, some studies have specifically implicated the prefrontal cortex in the actions of NMDA receptor antagonists. For instance, ketamine has been shown to increase glutamate levels in the prefrontal cortex. researchgate.net In a human study using pharmacological magnetic resonance imaging (phMRI), both lanicemine and ketamine were observed to increase the blood oxygen level-dependent (BOLD) signal in the subgenual and rostral anterior cingulate cortex, which are parts of the frontal cortex. nih.gov This activation in the anterior cingulate cortex was predictive of mood improvement. nih.gov
Table 2: Chemical Compounds Mentioned
Gamma-Band Oscillatory Activity
Functional Neuroimaging in Rodents
Functional neuroimaging studies in rodent models have been instrumental in elucidating the neurobiological effects of lanicemine and differentiating its profile from other N-methyl-D-aspartate receptor (NMDAR) modulators. These studies primarily utilize techniques such as quantitative electroencephalography (qEEG) and resting-state functional magnetic resonance imaging (rs-fMRI) to assess real-time changes in brain activity and connectivity.
One key study employed qEEG to compare the effects of lanicemine and ketamine in male Sprague-Dawley rats. nih.gov This research demonstrated that lanicemine, similar to ketamine, engages brain circuits involved in the generation of gamma-band electroencephalography (EEG) oscillations. nih.govmedchemexpress.com Specifically, intraperitoneal administration of lanicemine resulted in a dose-dependent increase in gamma-band EEG power, a measure of cortical excitability. nih.gov These findings suggest that lanicemine effectively modulates the activity of cortical interneurons, which are crucial for generating gamma rhythms. However, the study also highlighted that lanicemine influences these networks without causing the broader, systems-level disruptions characteristic of ketamine. medchemexpress.comresearchgate.net
Another study utilized rs-fMRI in rats to investigate how lanicemine alters brain functional connectivity. nih.gov This research focused on hippocampal-prefrontal (Hc-PFC) coupling, a circuit implicated in the pathophysiology of depression and a target for antidepressant action. The study found that, unlike ketamine and another NMDAR antagonist, traxoprodil (B148271), lanicemine had no significant effect on Hc-PFC coupling. nih.gov However, analysis of local network properties and regional connectivity revealed that lanicemine, like ketamine and traxoprodil, did produce alterations, primarily in reward-related brain regions. nih.gov This suggests that while lanicemine may not engage the Hc-PFC circuit in the same manner as ketamine, its antidepressant potential might be related to the modulation of reward processing pathways. nih.gov
These rodent neuroimaging studies provide a neurophysiological basis for the observed differences in the clinical profiles of lanicemine and other NMDAR antagonists, particularly regarding their psychotomimetic side effects. By demonstrating that lanicemine can engage target neural circuits (as shown by qEEG) with a distinct pattern of network modulation (as shown by rs-fMRI) compared to ketamine, this preclinical work underscores its unique mechanism of action. medchemexpress.comresearchgate.netnih.gov
Comparative Preclinical Studies with Other NMDAR Modulators
Comparative preclinical research has been essential for characterizing the unique pharmacological and behavioral profile of lanicemine relative to other NMDAR modulators, most notably ketamine. These studies have highlighted key differences in their mechanism of action, efficacy in animal models of depression, and neurophysiological impact.
Lanicemine is distinguished from ketamine primarily by its properties as a low-trapping, fast off-rate NMDAR channel blocker. frontiersin.orgnih.govscielo.br This means that lanicemine binds within the NMDA receptor channel but dissociates more rapidly than ketamine. scielo.br In vitro studies show that lanicemine has a trapping percentage of 54%, compared to 86% for ketamine. researchgate.net This lower trapping characteristic is thought to contribute to its more favorable side effect profile, particularly the minimal psychotomimetic and dissociative effects observed clinically. researchgate.netfrontiersin.org Furthermore, lanicemine is considered a more selective NMDAR probe, with negligible effects on other receptor systems like opiate, sigma, and muscarinic receptors, which are known to be affected by ketamine. frontiersin.orgfrontiersin.org
In rodent models of depression, the comparative efficacy of lanicemine has yielded mixed results. Some studies suggest that lanicemine is not as effective as ketamine. frontiersin.org For example, research indicates that (R)-ketamine produces a more potent and longer-lasting antidepressant-like effect than lanicemine in rodent models. researchgate.net Another study using a model combining chronic restraint stress and dietary zinc restriction in mice found that while ketamine reversed the resulting behavioral deficits, lanicemine did not. frontiersin.org However, other research shows that combining a non-effective dose of lanicemine with hyperforin can produce significant and long-lasting antidepressant-like effects in mice. frontiersin.org
Neurophysiological comparisons in rodents further delineate the differences between these compounds. As noted in functional neuroimaging studies, both lanicemine and ketamine increase gamma-band power in the EEG of rats, indicating engagement with cortical circuits. nih.govmedchemexpress.com However, ketamine produces more widespread disruptions. medchemexpress.com An rs-fMRI study in rats found that while ketamine and the GluN2B-selective antagonist traxoprodil increased hippocampal-prefrontal connectivity, lanicemine had no such effect. nih.gov This difference in modulating a key circuit for antidepressant response may underlie the weak and transient antidepressant effects of lanicemine observed in some clinical trials. nih.gov
The following tables provide a comparative summary of lanicemine and other NMDAR modulators based on preclinical data.
Table 1: Mechanistic Comparison of NMDAR Modulators in Preclinical Models
| Feature | Lanicemine | Ketamine | Traxoprodil | Memantine |
| Primary Mechanism | Low-trapping, uncompetitive NMDAR channel blocker researchgate.netfrontiersin.orgscielo.br | High-trapping, uncompetitive NMDAR channel blocker researchgate.netscielo.br | Non-competitive, selective antagonist of the GluN2B subunit nih.govfrontiersin.org | Low-affinity, uncompetitive NMDAR channel blocker frontiersin.orgpsychiatryonline.org |
| Receptor Selectivity | High selectivity for NMDAR frontiersin.org | Affects NMDAR, opiate, sigma, and muscarinic receptors frontiersin.orgfrontiersin.org | Selective for GluN2B-containing NMDARs uab.edu | Selective for NMDAR frontiersin.org |
| Binding Kinetics | Fast off-rate frontiersin.orgnih.govscielo.br | Slow off-rate scielo.br | N/A | Fast off-rate psychiatryonline.org |
| Channel Trapping | Low (54%) researchgate.net | High (86%) researchgate.net | N/A | Low affinity frontiersin.org |
Table 2: Comparative Effects in Rodent Functional Neuroimaging and Behavioral Models
| Study Type | Finding | Lanicemine | Ketamine | Reference |
| qEEG (Rats) | Increased Gamma-Band Power | Yes | Yes | nih.govmedchemexpress.com |
| rs-fMRI (Rats) | Increased Hippocampal-Prefrontal Coupling | No effect | Increased | nih.gov |
| Behavioral (Mice) | Antidepressant-like Efficacy (alone) | Less effective | More potent and longer-lasting | frontiersin.orgresearchgate.net |
| Behavioral (Mice) | Reversal of Chronic Stress + Zinc Deficiency Deficits | No | Yes | frontiersin.org |
Iv. Clinical Research on Lanicemine Dihydrochloride
Phase I Clinical Investigations
Phase I clinical investigations into lanicemine (B1674462) dihydrochloride (B599025) have utilized advanced neuroimaging and neurophysiological techniques to understand its effects on the human brain. These studies have been crucial in characterizing the compound's mechanism of action and its engagement with specific neural circuits.
Pharmacological magnetic resonance imaging (phMRI) has been employed to measure acute changes in brain activity following the administration of lanicemine. These studies compare its effects to both placebo and other N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov
In studies involving patients with major depressive disorder, lanicemine administration was shown to induce significant changes in the blood oxygen level dependent (BOLD) signal, an indirect measure of neuronal activity. nih.gov Contrary to the hypothesized effect of a decrease in signal, lanicemine, much like the comparator compound ketamine, gradually increased the BOLD signal in specific brain regions. nih.govresearchgate.net The time course for this effect was similar for both drugs, showing a progressive increase that reached a plateau. researchgate.netresearchgate.net This increase in BOLD signal suggests an enhancement of neuronal excitation. caldic.com The activation of the BOLD response was found to be a robust effect. caldic.com Both lanicemine and ketamine also elicited a symmetrical pattern of BOLD response in the thalamus and caudate. researchgate.net
Table 1: Brain Regions with Shared BOLD Signal Changes from Lanicemine Infusion An interactive table detailing brain regions where lanicemine and a comparator NMDA antagonist evoked similar changes in BOLD response relative to saline infusion.
| Brain Region | Effect on BOLD Signal |
|---|---|
| Subgenual Anterior Cingulate Cortex (sgACC) | Increase |
| Rostral Anterior Cingulate Cortex (rACC) | Increase |
| Left and Right Thalamus | Increase |
| Caudate | Increase |
| Posterior Cingulate | Increase |
Data sourced from a phMRI study in patients with major depressive disorder. nih.govresearchgate.net
The anterior cingulate cortex (ACC) has been identified as a primary site of action for lanicemine. nih.gov PhMRI studies demonstrated that lanicemine significantly activates the ACC. nih.govnih.gov While the magnitude of the BOLD signal activation in the ACC evoked by lanicemine was less than that of ketamine, the activation by both compounds predicted subsequent improvements in mood. nih.gov The activation of the ACC is suggested to be a key initial site for the antidepressant action of NMDA antagonists. nih.gov
Quantitative electroencephalography (qEEG) has served as a translational biomarker to demonstrate the pharmacodynamic effects of lanicemine and confirm its engagement with the NMDA receptor target in the human brain. nih.govplos.orgnih.gov
An increase in the power of gamma-band oscillations in an EEG is considered a characteristic trait of NMDA receptor antagonism. wiley.comscielo.br Clinical studies have demonstrated that lanicemine successfully engages brain circuits involved in the generation of gamma-band EEG. wiley.commedchemexpress.comchemsrc.com
In a Phase 1b study involving participants with post-traumatic stress disorder, lanicemine administration resulted in a high probability of an increase in resting-state gamma power compared to placebo. wiley.comnih.gov The most robust effects on increasing resting-gamma power were observed during the initial infusion, providing clear evidence of target engagement. wiley.comnih.gov This increase in the brain's excitatory drive, recorded as increased power in the EEG gamma band, is consistent with the effects of NMDA receptor blockade. wiley.comnih.gov These findings from human trials are supported by non-human primate studies, which also show that lanicemine increases relative gamma power. plos.orgnih.gov
Table 2: Summary of Lanicemine's Effect on Gamma-Band EEG in Humans An interactive table summarizing findings from a placebo-controlled trial on the effect of lanicemine on resting-state gamma-band oscillations.
| Assessment Point | Finding | Posterior Probability |
|---|---|---|
| During First Infusion (0.5-hour assessment) | Most robust increase in resting-gamma power compared to placebo. | 96% |
| After First Infusion | Corresponded with a high chance of attenuation of anxiety potentiated startle. | N/A |
| After Third Infusion (1.5-hour assessment) | Increased resting-gamma power compared to placebo. | 80% |
Data sourced from a randomized, double-blind, placebo-controlled trial. wiley.comnih.gov
Quantitative Electroencephalography (qEEG) in Humans
Prefrontal Theta-Cordance
Quantitative electroencephalography (qEEG) has been utilized as a tool to explore the pharmacodynamic effects of lanicemine. In a crossover study involving healthy volunteers, both ketamine and a 150-mg dose of lanicemine resulted in significant reductions in prefrontal theta-cordance. nih.gov This derived EEG biomarker, which combines information from both absolute and relative power in the theta frequency band (4–7.5 Hz), is putatively associated with an early response to antidepressant treatment. nih.gov The observed changes in prefrontal theta-cordance suggest a potential shared mechanism of action between lanicemine and ketamine on cortical networks. nih.gov
Phase II Clinical Investigations
Efficacy Studies in Major Depressive Disorder (MDD)
Lanicemine has been the subject of several Phase II clinical trials to evaluate its efficacy in patients with Major Depressive Disorder (MDD). frontiersin.orgnih.govresearchgate.net The results from these studies have been mixed, sparking discussion about optimal dosing and trial design for this class of compounds. frontiersin.org
Treatment-Resistant Depression (TRD) Cohorts
Lanicemine has been investigated in patients with treatment-resistant depression (TRD), a condition where individuals have not responded adequately to at least two different antidepressant treatments. cda-amc.canih.gov In a crossover, double-blind, placebo-controlled trial, 22 participants with TRD received a single infusion of lanicemine (150 mg) or a placebo. frontiersin.org The study reported a significant improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) score within 80 minutes of receiving lanicemine compared to placebo. frontiersin.org However, this significant improvement was maintained for only 110 minutes. frontiersin.org The response rate in the lanicemine-treated group was 32%, compared to 15% in the placebo group. frontiersin.org Another Phase II study involving patients with TRD also demonstrated a rapid and significant improvement with lanicemine compared to placebo. researchgate.net
Adjunctive Therapy Paradigms
Several studies have explored the use of lanicemine as an adjunctive therapy, meaning it was administered alongside a patient's ongoing antidepressant medication. nih.govnih.gov One Phase IIb, randomized, double-blind, placebo-controlled study involved 302 patients with MDD who had a history of inadequate response to treatment. nih.gov These patients received 15 intravenous infusions of either 50 mg or 100 mg of lanicemine, or a saline placebo, over a 12-week period, in addition to their current antidepressant. nih.gov Despite being generally well-tolerated, neither dose of lanicemine was found to be superior to the placebo in reducing depressive symptoms based on the primary and secondary outcome measures. nih.govnih.gov Another Phase IIb study reported that three weekly infusions of lanicemine for three weeks as an adjunctive treatment resulted in a significant improvement in depressive symptoms compared to placebo. nih.gov
Outcome Measures (e.g., MADRS, CGI, QIDS-SR, SDS)
The clinical trials of lanicemine have utilized a range of standardized scales to assess the severity of depression and the efficacy of the treatment. These include:
Montgomery-Åsberg Depression Rating Scale (MADRS): This is a clinician-rated scale that is one of the most commonly used measures for assessing the severity of depressive episodes in patients with mood disorders. researchgate.net It was a primary endpoint in several lanicemine trials. nih.govresearchgate.net
Quick Inventory of Depressive Symptomatology Self-Report (QIDS-SR): This is a self-report questionnaire that measures the severity of depressive symptoms. nih.govresearchgate.net
Sheehan Disability Scale (SDS): This scale assesses functional impairment in three domains: work/school, social life, and family life. nih.govresearchgate.net
In one Phase IIb study, despite being well-tolerated, lanicemine did not show a significant difference from placebo on any of these outcome measures. nih.gov However, another Phase II trial did report significant improvements in MADRS and CGI scores. researchgate.net
Interactive Data Table: Lanicemine Phase II MDD/TRD Study Outcomes
| Study Identifier | Population | Intervention Groups | Primary Outcome Measure | Key Findings | Reference |
| NCT00781742 | Moderate to Severe MDD with poor response history | Lanicemine 100 mg, Lanicemine 150 mg, Placebo | MADRS | Significant improvement with 100 mg and 150 mg lanicemine vs. placebo. | researchgate.net |
| NCT00986479 | Treatment-Resistant Depression (TRD) | Lanicemine 150 mg, Placebo (crossover) | MADRS | Significant improvement with 150 mg lanicemine vs. placebo. | frontiersin.orgresearchgate.net |
| NCT01482221 | MDD with inadequate response to antidepressants | Lanicemine 50 mg, Lanicemine 100 mg, Placebo (adjunctive) | MADRS | No significant difference between lanicemine and placebo. | nih.govresearchgate.net |
Sustained Antidepressant Efficacy with Repeated Administration
A key area of investigation has been whether the antidepressant effects of lanicemine can be sustained with repeated doses. nih.govresearchgate.net One study provided placebo-controlled evidence that the antidepressant response to NMDA channel blockers like lanicemine can be maintained through repeated and intermittent administration. nih.govresearchgate.net In a Phase IIb study, repeated infusions of lanicemine over a three-week period demonstrated sustained antidepressant efficacy. uab.edu However, a subsequent longer-term study failed to replicate these findings of clinical efficacy, a result that was potentially confounded by a high placebo response rate. uab.edu
Efficacy Studies in Post-Traumatic Stress Disorder (PTSD)
Clinical research into Lanicemine for Post-Traumatic Stress Disorder (PTSD) has focused on its potential to modulate the neurobiological underpinnings of the condition, particularly features of behavioral sensitization. nih.gov PTSD is characterized by hyperarousal and heightened stress reactivity, which are consistent with this phenomenon of sensitization. nih.govbohrium.com A key Phase 1b clinical trial was designed as a proof-of-mechanism study to investigate whether Lanicemine, a selective low-trapping N-methyl-D-aspartate receptor (NMDAR) antagonist, could block the expression of behavioral sensitization in individuals with moderate-to-severe PTSD symptoms. nih.govfrontiersin.orgnih.gov
Behavioral sensitization in the context of PTSD refers to a heightened sensitivity to subsequent stressors and a recurrence of symptoms, a process in which NMDARs are believed to be involved. frontiersin.orgnih.gov Preclinical models have indicated that NMDAR antagonists can block both the induction and expression of behavioral sensitization caused by stress. frontiersin.org The primary hypothesis of a key human trial was that Lanicemine could block the expression of this sensitization, which was measured using physiological responses to laboratory-induced anxiety. nih.gov The study aimed to track the drug's engagement with this functional mechanism rather than relying solely on symptom severity to gauge efficacy, representing an experimental therapeutics approach. frontiersin.orgnih.gov
Anxiety-Potentiated Startle (APS) was utilized as the primary objective measure of behavioral sensitization. medpath.com APS assesses anxiety by measuring the change in the eyeblink startle reflex during a condition of unpredictable threat compared to a safe condition. nih.gov In a randomized, double-blind, placebo-controlled trial involving 24 participants with PTSD, the primary outcome was the change in APS from baseline after three infusions of Lanicemine or placebo over five days. nih.govbohrium.com
The study's primary endpoint was not met; there was only a 38% probability that Lanicemine outperformed placebo in reducing the APS T-score after the full course of three infusions. nih.govbohrium.com However, a more promising effect was observed after a single infusion. Following the first dose, there was a 90% probability that Lanicemine attenuated the APS T-score more effectively than placebo. nih.govbohrium.com Researchers suggested that the differential effect after three infusions may have been obscured by habituation effects. nih.govbohrium.com This was the first known use of APS to investigate an NMDAR antagonist in a human trial for PTSD. nih.gov
As an exploratory clinical endpoint, the study assessed changes in PTSD symptom clusters using the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5). frontiersin.orgresearchgate.net The CAPS-5 is a 30-item structured interview used to diagnose PTSD and assess the severity of its symptom clusters, including re-experiencing, avoidance, negative alterations in cognition and mood, and hyperarousal. va.govva.gov
In an exploratory analysis, Lanicemine demonstrated a notable effect on hyperarousal symptoms. nih.gov There was a high probability (93%) that Lanicemine reduced scores on the CAPS-5 hyperarousal cluster (Criterion E) compared to placebo, with a moderate-to-large effect size (Cohen's d=0.75). nih.gov This effect appeared to be specific, as the impact on other PTSD symptom clusters was either small or did not differ significantly from placebo. nih.gov
Table 1: Summary of Lanicemine Efficacy Findings in PTSD Trial
| Endpoint | Measure | Finding | Probability vs. Placebo | Effect Size (Cohen's d) | Citation |
| Primary | Anxiety-Potentiated Startle (APS) - After 1 Infusion | Strong attenuation of startle response | 90% | > 0.4 | nih.govbohrium.com |
| Primary | Anxiety-Potentiated Startle (APS) - After 3 Infusions | Did not meet primary endpoint; effect possibly obscured by habituation | 38% | Not significant | nih.govbohrium.com |
| Exploratory | Hyperarousal Symptoms (CAPS-5 Criterion E) | Significant reduction in hyperarousal symptoms | 93% | -0.75 | nih.gov |
Anxiety-Potentiated Startle (APS)
Comparative Clinical Studies with Other NMDAR Modulators
Lanicemine's clinical profile has been frequently compared to that of Ketamine, another NMDAR antagonist, particularly concerning their differing side effect profiles and antidepressant effects.
A defining characteristic of Lanicemine in clinical studies is its minimal propensity to induce the psychotomimetic and dissociative effects commonly associated with Ketamine. wikipedia.orgresearchgate.net Lanicemine is described as a low-trapping NMDAR antagonist, a property that may contribute to its improved tolerability profile. wikipedia.org
In a study that directly compared intravenous infusions of Lanicemine, Ketamine, and a saline placebo in patients with major depressive disorder, interviewer-rated psychotic and dissociative symptoms were found to be minimal following the administration of Lanicemine. nih.gov This stands in contrast to Ketamine, which is known to produce such side effects during and shortly after infusion. psychiatryinvestigation.org This differentiation demonstrates the potential for NMDAR modulators to achieve therapeutic effects without the acute psychological side effects that complicate Ketamine treatment. researchgate.net
While initial studies suggested that Lanicemine could produce antidepressant effects with a time course similar to Ketamine, its trajectory in larger clinical trials proved to be inconsistent. nih.govoup.com Lanicemine showed early promise, but it ultimately failed to meet primary antidepressant endpoints in larger, follow-up clinical trials, leading AstraZeneca to terminate its development for depression in 2013. wikipedia.orgnih.gov
Several factors may contribute to these differing outcomes:
Sustained Efficacy: Some research indicated that Lanicemine did not reproduce the long-lasting antidepressant effect observed with Ketamine. psychiatryinvestigation.org
Placebo Response: In a large Phase 2b study, adjunctive Lanicemine did not separate from placebo, a result potentially confounded by a high placebo response rate of 39% at the trial's endpoint. oup.com
Table 2: Comparative Profile of Lanicemine vs. Ketamine
| Feature | Lanicemine | Ketamine | Citations |
| Psychotomimetic/Dissociative Effects | Minimal to none reported in clinical trials. | Marked acute effects are common. | wikipedia.orgresearchgate.netnih.govpsychiatryinvestigation.org |
| Antidepressant Efficacy | Showed initial promise but failed to separate from placebo in larger, repeated-dose trials for depression. | Induces rapid and robust antidepressant effects, though sustaining the response can be a challenge. | wikipedia.orgpsychiatryinvestigation.orgoup.comnih.gov |
| Mechanism Distinction | Low-trapping NMDAR antagonist. | Non-selective NMDAR antagonist. | wikipedia.org |
| Development Status for Depression | Terminated in 2013. | Used off-label; Esketamine (an enantiomer) is approved. | wikipedia.org |
V. Pharmacokinetic and Pharmacodynamic Research of Lanicemine Dihydrochloride
Population Pharmacokinetic Modeling
A comprehensive understanding of how Lanicemine (B1674462) is processed in the body has been achieved through population pharmacokinetic (PK) modeling. Analysis of plasma concentration data from both healthy individuals and patients with major depressive disorder (MDD) has been used to develop a robust model. nih.gov
Research combining data from four separate studies—two Phase I trials with healthy volunteers and two Phase II trials with MDD patients—provided a total of 2,531 plasma lanicemine concentrations from 191 subjects for analysis. nih.gov The resulting data was best described by a two-compartment model featuring zero-order input and first-order elimination. nih.gov This model identified that both lean body mass and body surface area were statistically significant covariates, influencing the clearance (CL) and central volume of distribution (V1) of the compound, respectively. nih.gov
The population PK model was validated through goodness-of-fit plots, bootstrap analyses, and visual predictive checks, confirming its accuracy in describing the observed clinical data. nih.gov
| Parameter | Mean Estimated Value | 90% Confidence Interval | Description |
|---|---|---|---|
| Systemic Clearance (CL) | 9.43 L/h | 9.12-9.77 L/h | The rate at which the drug is removed from the systemic circulation. nih.gov |
| Central Compartment Volume of Distribution (V1) | 106 L | 93.7-115 L | The apparent volume into which the drug distributes within the central compartment (e.g., plasma). nih.gov |
| Peripheral Volume of Distribution (V2) | 47.3 L | 39.6-56.6 L | The apparent volume of the secondary compartment into which the drug distributes. nih.gov |
| Intercompartmental Clearance (Q) | 75.7 L/h | 51.8-127 L/h | The rate of drug transfer between the central and peripheral compartments. nih.gov |
Relationship between Pharmacokinetics and Clinical Outcomes
The pharmacokinetic profile of Lanicemine has been linked to its clinical effects, particularly its antidepressant properties. While Lanicemine demonstrated antidepressant efficacy in three out of four initial clinical studies, the relationship is complex. nih.gov In Phase II trials, a 100 mg dose was associated with a reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. frontiersin.org
Further analysis of clinical trial data suggests that the efficacy of Lanicemine may be more pronounced in specific patient populations. A post-hoc analysis of a large trial in treatment-resistant depression revealed that while the primary endpoint was not met across the entire study population, the 100 mg dose showed efficacy in patients with greater depression severity and those with suicidal ideation at baseline. nih.govwiley.com This suggests a potential concentration-dependent effect in more severe cases of depression. The pharmacokinetic model helps to ensure that dosing regimens achieve the plasma concentrations that have been correlated with these positive clinical outcomes. plos.org
Pharmacodynamic Biomarkers of NMDAR Target Engagement
To confirm that Lanicemine interacts with its intended target, the NMDA receptor, researchers have utilized specific pharmacodynamic biomarkers. These objective measures provide evidence of the drug's physiological effects in the central nervous system.
Electroencephalography (EEG), particularly the measurement of gamma-band oscillations, has proven to be a valuable translational biomarker for NMDA receptor channel blockers like Lanicemine. nih.gov The selective blockade of NMDA receptors on cortical interneurons is thought to lead to an increase in spontaneous, high-frequency gamma activity. nih.gov
Studies in both animals and humans have consistently shown that Lanicemine modulates gamma power. plos.orgresearchgate.net In healthy volunteers, Lanicemine produced dose-dependent increases in gamma-band activity. frontiersin.org A study comparing Lanicemine to ketamine found that both drugs caused significant increases in gamma-band EEG. nih.gov The most robust effects of Lanicemine on increasing resting-gamma power were observed during the first infusion. nih.govwiley.com
The 40 Hz auditory steady-state response (ASSR), a measure of stimulus-evoked gamma activity, has also been used as a pharmacodynamic biomarker for cortical NMDA receptor function. nih.govfrontiersin.org Research has explored changes in both resting-state gamma and ASSR to provide insight into the functional integrity of neural circuits. nih.govwiley.com These EEG measures are critical for confirming target engagement and guiding dose selection in clinical development. plos.org
| EEG Measure | Key Finding | Study Population | Reference |
|---|---|---|---|
| Resting-State Gamma Power | Dose-dependent increases observed. | Healthy Volunteers, PTSD Patients | nih.govwiley.comnih.govfrontiersin.org |
| Resting-State Gamma Power | Most robust increase observed during the first infusion. | PTSD Patients | nih.govwiley.com |
| Prefrontal Theta-Cordance | Significant reductions observed at a 150 mg dose. | Healthy Volunteers | nih.gov |
| 40 Hz Auditory Steady-State Response (ASSR) | Investigated as a pharmacodynamic biomarker for cortical NMDA function. | PTSD Patients | nih.govwiley.com |
Functional magnetic resonance imaging (fMRI) has been employed to investigate how Lanicemine affects brain activity at the neural circuit level. A pharmacological fMRI study revealed that Lanicemine influences neural circuits that are integral to psychiatric disorders related to stress and fear. nih.govwiley.com Specifically, research has shown that Lanicemine, similar to ketamine, increased activation in the subgenual anterior cingulate cortex (sgACC) and the rostral ACC. nih.gov These brain regions are critically involved in mood regulation and are key targets in depression research. The ability of fMRI to detect changes in these relevant brain regions provides further evidence of Lanicemine's engagement with central nervous system targets and helps to elucidate its mechanism of action. nih.gov
Vi. Advanced Research Topics and Future Directions
Biomarker-Guided Treatment Strategies for Lanicemine (B1674462) Dihydrochloride (B599025)
A significant challenge in psychiatry is the variability in patient response to treatment. Biomarker-guided strategies aim to identify which individuals are most likely to benefit from a specific therapy, paving the way for personalized medicine. For Lanicemine dihydrochloride, research has primarily focused on neuroimaging biomarkers to predict antidepressant response. nih.govresearchgate.net
Early studies using functional magnetic resonance imaging (fMRI) have yielded promising, albeit exploratory, results. nih.gov One key area of investigation is the prefrontal cortex (PFC), a brain region heavily implicated in mood regulation. In a study comparing lanicemine, ketamine, and placebo, researchers examined Global Brain Connectivity with global signal regression (GBCr), a measure of functional integration. researchgate.net While ketamine significantly increased PFC GBCr compared to placebo, lanicemine did not produce a statistically significant effect on this measure. researchgate.net However, a crucial finding was that for both the lanicemine and ketamine groups, the magnitude of change in PFC GBCr from baseline positively predicted the degree of improvement in depressive symptoms. nih.govresearchgate.net This suggests that while lanicemine may engage this predictive neural circuit less robustly than ketamine, the mechanism of action for responders could be similar.
Another potential biomarker involves the blood-oxygen-level-dependent (BOLD) signal in specific brain regions. The BOLD response in the subgenual anterior cingulate cortex (sgACC) and rostral ACC to both lanicemine and ketamine has been shown to predict improvements in depression ratings at 24 hours and 7 days post-infusion. researchgate.netfrontiersin.org
These findings underscore the potential of using neuroimaging to create predictive models for treatment response. However, it is important to note that these biomarkers are still considered exploratory and are not yet ready for routine clinical use. nih.gov Future research, particularly multimodal studies combining different imaging and electrophysiological techniques, is needed to validate these findings and develop reliable, clinically applicable tools. nih.govoup.com
Table 1: Investigational Biomarkers for this compound
| Biomarker | Brain Region | Methodology | Finding | Reference |
|---|---|---|---|---|
| Global Brain Connectivity (GBCr) | Prefrontal Cortex (PFC) | fMRI | Change in GBCr positively predicted antidepressant response. | nih.govresearchgate.net |
| BOLD Signal | Subgenual Anterior Cingulate Cortex (sgACC) | fMRI | BOLD response predicted improvement in depression scores. | researchgate.netfrontiersin.org |
| Resting-State Gamma Power | Whole Brain | EEG | Increased gamma power indicates NMDAR target engagement. | frontiersin.orgwiley.com |
Exploration of Combination Therapies involving this compound
Given the complexity of neurological and psychiatric disorders, combination therapies that target multiple pathological pathways are a promising area of research. Several studies have explored lanicemine as both an adjunctive and a component of novel combination strategies.
A large Phase IIb clinical trial investigated lanicemine as an adjunctive therapy for patients with major depressive disorder (MDD) who had an inadequate response to their ongoing antidepressant medication. nih.govresearchgate.net In this study, patients received intravenous infusions of lanicemine or placebo in addition to their existing treatment. nih.gov The results showed that, while generally well-tolerated, adjunctive lanicemine was not superior to placebo in reducing depressive symptoms on the primary or secondary measures. nih.govresearchgate.net
In contrast, preclinical research has shown significant potential for specific combinations. Studies in mice have demonstrated that the co-administration of lanicemine and hyperforin (B191548), a constituent of the herbal antidepressant St. John's Wort, evokes potent and long-lasting antidepressant-like effects. frontiersin.orgnih.gov This combination was found to be effective even in a model of depression induced by chronic stress and dietary zinc deficiency, a condition where ketamine's effectiveness was diminished. frontiersin.org The synergistic effect appears to be linked to enhanced expression of key synaptic proteins, including synapsin I, the glutamate (B1630785) receptor subunit GluA1, and brain-derived neurotrophic factor (BDNF). frontiersin.orgnih.gov These findings suggest that combining lanicemine with agents that have different but complementary mechanisms of action could offer a viable therapeutic strategy. nih.gov
Table 2: Preclinical Findings on Lanicemine Combination Therapy
| Combination Agent | Animal Model | Key Outcome | Putative Mechanism | Reference |
|---|---|---|---|---|
| Hyperforin | Naïve and Chronic Corticosterone-Treated Mice | Long-lasting antidepressant-like effects | Enhanced expression of Synapsin I, GluA1, BDNF | frontiersin.orgnih.gov |
| Hyperforin | Chronic Restraint Stress + Zinc Deficiency Mice | Restored behavioral deficits | Associated with changes in dendritic spine morphology | frontiersin.org |
Investigation into the Neuromechanisms of Response Heterogeneity
The clinical experience with lanicemine has highlighted significant heterogeneity in patient response. nih.govfrontiersin.org While some individuals experience transient benefits, lanicemine has failed to show consistent efficacy in larger trials, unlike the more robust effects seen with ketamine. oup.com Understanding the neurobiological underpinnings of this variability is a critical research priority.
Differences in how NMDAR antagonists affect large-scale brain networks may explain the divergent clinical outcomes. For instance, resting-state fMRI studies in rats revealed that ketamine and another NMDAR antagonist, traxoprodil (B148271), increased functional coupling between the hippocampus and the prefrontal cortex. nih.gov This enhancement of hippocampal-prefrontal connectivity is thought to be related to antidepressant efficacy. nih.gov Notably, lanicemine had no effect on this specific circuit, which aligns with its weaker and more transient clinical effects. nih.gov
The pharmacological properties of lanicemine itself—being a low-affinity, low-trapping channel blocker—are likely a primary source of this heterogeneity. frontiersin.orgmedchemexpress.com This suggests that simply antagonizing the NMDAR is insufficient; the specific nature of the receptor interaction is crucial. The failure of lanicemine and other NMDAR modulators in some trials has tempered initial enthusiasm and underscored the complexity of the glutamate system in depression. frontiersin.org
Long-Term Neurobiological Effects of this compound
The long-term neurobiological consequences of repeated administration of NMDAR modulators like lanicemine are a crucial area of ongoing investigation. While acute modulation of the NMDAR system can trigger rapid therapeutic effects, the effects of chronic exposure are less understood and are a key consideration for developing sustainable treatment models.
Research on other NMDAR antagonists provides a framework for potential long-term effects. Animal studies involving chronic administration of potent NMDAR antagonists like phencyclidine (PCP) or MK-801 have shown that prolonged exposure can lead to lasting changes in the glutamatergic system, including altered receptor expression in the prefrontal cortex. nih.gov There is evidence that sustained and severe NMDAR hypofunction can even be associated with neurotoxicity and disruption of the neuronal cytoskeleton in the adult brain. nih.gov
The therapeutic goal of NMDAR modulators in psychiatry is not to induce a state of severe, chronic receptor blockade but rather to intermittently and gently reset dysfunctional circuits. mdpi.comwiley.com The specific pharmacological profile of lanicemine as a low-trapping antagonist may be advantageous in this regard, potentially mitigating the risks associated with more potent and persistent NMDAR blockade. oup.commedchemexpress.com However, dedicated long-term studies on lanicemine are needed to fully characterize its neurobiological effects over extended periods of treatment and to confirm its safety profile for chronic or intermittent maintenance therapy. This remains a significant gap in the current literature and a critical direction for future research.
Development of Novel Research Methodologies for NMDAR Modulators
The growing interest in the NMDAR as a therapeutic target has spurred the development of sophisticated research methodologies to better understand its complex function and to design more effective drugs. nih.govfrontiersin.org These novel approaches span from computational modeling to advanced neuroimaging and innovative preclinical paradigms.
Neuroimaging and Computational Models:
Functional Neuroimaging: Techniques like resting-state fMRI (rs-fMRI) are being used to move beyond studying single brain regions to analyzing the connectivity and network properties of large-scale brain circuits affected by NMDAR modulators. nih.govfrontiersin.org
Multimodal Biomarkers: There is a push to combine different methodologies, such as fMRI, magnetic resonance spectroscopy (MRS), and electroencephalography (EEG), to create more robust and predictive multimodal biomarkers of treatment response. nih.govoup.com
Computational Psychiatry: Advanced computational models are being leveraged to analyze complex neuroimaging and behavioral data, helping to predict treatment response to NMDAR-targeted therapies. mit.edu
Drug Discovery and Preclinical Evaluation:
Subunit-Selective Modulators: A major focus of drug design is the development of compounds that selectively target specific NMDAR subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D). nih.gov This allows for more precise modulation of receptor function, potentially enhancing therapeutic effects while minimizing side effects. mdpi.commdpi.com
Positive Allosteric Modulators (PAMs): Instead of blocking the receptor, PAMs enhance its function in response to the brain's natural neurotransmitter, glutamate. nih.govbohrium.com This offers a more nuanced approach to receptor modulation compared to direct antagonism. mdpi.com
Advanced In Vitro Assays: Techniques such as automated patch-clamp and calcium imaging on cultured neurons are essential for characterizing the activity and selectivity of novel NMDAR modulators. nih.govbohrium.comresearchgate.net
Innovative Preclinical Models: Researchers are developing more refined animal models, such as combining chronic stress with nutritional deficits, to better mimic the complex biological state of treatment-resistant conditions and test the efficacy of new compounds. frontiersin.org
These evolving methodologies are crucial for moving the field forward, enabling the design of safer and more effective NMDAR-based therapies. nih.gov
Potential for this compound in Other Neurological or Psychiatric Conditions
While much of the focus on lanicemine has been for depression, its mechanism of action as an NMDAR modulator suggests potential applicability across a range of other CNS disorders where glutamatergic dysfunction is implicated. targetmol.com
The role of the glutamatergic system in the pathophysiology of ischemic stroke is well-established. Following a stroke, excessive glutamate release leads to over-activation of NMDARs, triggering a cascade of excitotoxic events that result in neuronal death. mdpi.comwiley.com This has made NMDAR antagonists a logical target for neuroprotection.
Lanicemine, then known as AR-R15896AR, was investigated in the early 2000s for the treatment of acute ischemic stroke. Preclinical studies were promising, showing that lanicemine could protect cultured rat cortical neurons from glutamate-induced neurotoxicity. However, a subsequent clinical trial involving 103 patients with acute ischemic stroke did not demonstrate a beneficial effect of lanicemine on clinical outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS) or the Barthel Index. nih.gov
Despite this initial result, the field of stroke treatment has been revolutionized by the widespread adoption of endovascular thrombectomy (EVT), which dramatically increases rates of vessel recanalization. nih.gov This has led to renewed interest in re-evaluating previously tested neuroprotective agents as adjunctive therapies to be administered alongside reperfusion. nih.gov The rationale is that these drugs may be more effective when blood flow is restored to the at-risk brain tissue. Therefore, while early trials were not successful, the potential for NMDAR modulators like lanicemine as part of a combination treatment strategy for stroke remains an area of interest. bohrium.comresearchgate.net
Sleep Apnea (B1277953)
This compound was the subject of early-phase clinical investigations for its potential application in treating sleep apnea. nih.govwiley.comscielo.br These studies positioned lanicemine as a compound of interest beyond its primary development target of depression, exploring its utility in various neurological and respiratory conditions. nih.govscielo.brnih.gov However, despite multiple sources confirming that these early-phase clinical studies in patients with sleep apnea were conducted, the specific outcomes and detailed findings from these trials have not been made widely available in published literature or clinical trial registries. nih.govwiley.comscielo.br Consequently, data regarding its efficacy, such as its effect on the Apnea-Hypopnea Index (AHI) or other standard polysomnography parameters, remain undisclosed to the public.
Re-evaluation of Discontinued (B1498344) Development and Future Research Opportunities
The development of lanicemine for treatment-resistant depression was officially terminated by its developer in 2013. researchgate.net The primary reason for this decision was the failure of the compound to meet its primary endpoints in large-scale Phase IIb clinical trials. cambridge.org In these studies, lanicemine did not demonstrate a statistically significant separation from placebo in reducing depressive symptoms. googleapis.com This outcome was largely attributed to a substantial placebo response in the trial populations rather than a lack of pharmacological activity or safety concerns. cambridge.org Notably, across its clinical trial history, lanicemine was consistently reported to be well-tolerated, with a favorable safety profile characterized by a minimal incidence of the psychotomimetic and dissociative side effects commonly associated with other N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine. nih.govnih.gov
The discontinuation has prompted a re-evaluation of the compound's potential and has opened avenues for future research. The distinct properties of lanicemine as a low-trapping NMDA receptor antagonist suggest that its therapeutic potential may not have been fully realized. scielo.brmedchemexpress.com Several opportunities for future research have been identified:
Exploration of New Indications: Research has continued post-discontinuation, exploring lanicemine for other central nervous system (CNS) disorders. A notable example is a Phase 1b study investigating its use in patients with Post-Traumatic Stress Disorder (PTSD). nih.govwiley.com While the study did not meet its primary endpoint after three infusions, it did reveal a potential therapeutic signal after the first infusion and a reduction in hyperarousal symptoms, supporting the rationale for further investigation in this or related conditions. wiley.com The potential for lanicemine in other neurological conditions also remains a theoretical possibility. nih.gov
Dose and Regimen Optimization: Some analyses suggest that the therapeutic window for lanicemine might not have been optimally explored in the depression trials. Research using pharmacoimaging to observe brain connectivity changes has indicated that while the tested 100mg dose failed to produce significant effects, the numerical trend of these changes moved in the same direction as ketamine. researchgate.net This has led to questions about whether optimization of the dosing or administration schedule could unlock its therapeutic potential. researchgate.net Furthermore, post-hoc analyses of a major depression trial suggested that a 100 mg dose showed efficacy in patients with greater depression severity and those with suicidal ideation at baseline, indicating that the drug may be effective in specific patient subgroups. nih.gov
Combination Therapies: Preclinical research has shown that the antidepressant-like effects of lanicemine could be potentiated when used in combination with other agents. A study in mice demonstrated that co-administration of lanicemine with hyperforin, a constituent of St. John's Wort, produced significant and long-lasting antidepressant-like effects where neither compound was effective on its own. frontiersin.org This suggests that synergistic pharmacological approaches could be a viable strategy for future development.
The unique mechanism of lanicemine as a low-trapping antagonist, which theoretically allows for a better therapeutic window by preserving normal synaptic transmission, continues to make it a compound of interest. medchemexpress.com Future research focused on different patient populations, optimized dosing strategies, and combination therapies may yet reveal a clinical role for this compound.
Interactive Data Table: Phase 1b Trial of Lanicemine in PTSD
| Outcome Measure | Finding | Statistical Detail | Source |
| Primary Outcome (Acoustic Startle) | No significant difference between lanicemine and placebo after three infusions. | Posterior probability of lanicemine outperforming placebo: 38% | wiley.com |
| Secondary Outcome (Acoustic Startle) | Significant attenuation of startle response after the first infusion. | 90% chance that lanicemine outperformed placebo. | wiley.com |
| Secondary Outcome (Hyperarousal) | Reduction in CAPS-5 hyperarousal symptom cluster scores. | 93% probability of lanicemine reducing scores vs. placebo (Cohen's d=0.75). | nih.gov |
| Target Engagement (Resting-Gamma EEG) | Evidence of NMDAR target engagement during the first infusion. | 96% posterior probability of increased resting-gamma vs. placebo. | nih.govwiley.com |
Q & A
Q. What experimental approaches are used to determine the NMDA receptor antagonism of lanicemine dihydrochloride?
Lanicemine's NMDA receptor blockade is quantified via competitive binding assays (Ki values: 0.56–2.1 µM) and functional inhibition assays (IC50: 4–7 µM in CHO cells, 6.4 µM in Xenopus oocytes). Researchers should use radioligand displacement assays for Ki determination and electrophysiological recordings (e.g., two-electrode voltage clamp for oocytes) to measure IC50. Variability in IC50 across cell types may reflect differences in receptor subunit composition or assay conditions .
Q. How should this compound be formulated for in vivo studies to ensure solubility and stability?
this compound is soluble in DMSO (240 mg/mL) but requires saline-based formulations for in vivo use. A typical protocol involves dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and saline to achieve a stable emulsion. Ensure solutions are stored at −20°C and used within one month to prevent degradation. Heating to 37°C with sonication may improve dissolution .
Q. What animal models are appropriate for studying lanicemine’s antidepressant effects?
Rodent models (e.g., chronic unpredictable stress or forced swim tests) are standard. Intraperitoneal dosing (3–30 mg/kg) in mice has shown sustained antidepressant effects without psychotomimetic side effects. Gamma-EEG monitoring is recommended to assess NMDA receptor engagement and network-level effects distinct from ketamine .
Advanced Research Questions
Q. How can conflicting data on lanicemine’s NMDA receptor affinity be resolved?
Discrepancies in Ki/IC50 values may arise from receptor subunit heterogeneity (e.g., GluN2A vs. GluN2B) or assay systems (e.g., recombinant vs. native receptors). To address this:
Q. What strategies optimize the chemoenzymatic synthesis of lanicemine to minimize racemization?
Key steps include:
- Mesylation : Conduct at −15°C to avoid side reactions (e.g., chlorination).
- Azidolysis : Use DMF at 70°C to favor bimolecular substitution, reducing alkene byproducts and racemization (achieving 97% enantiomeric excess).
- Reduction : Hydrogenation with Pd/C yields pure (S)-lanicemine, followed by HCl treatment to form the dihydrochloride salt .
Q. How can translational studies bridge preclinical efficacy of lanicemine to clinical trials?
- Biomarker integration : Use gamma-EEG or fMRI to correlate preclinical neurocircuitry changes with clinical outcomes.
- Dose translation : Apply allometric scaling from rodent models (e.g., 30 mg/kg in mice ≈ 2.4 mg/kg in humans).
- Safety profiling : Monitor for psychotomimetic effects (minimal in lanicemine vs. ketamine) in Phase I trials .
Methodological Considerations
Q. What quality control measures are critical for lanicemine batch consistency?
Q. How should researchers address solubility challenges in cellular assays?
For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For higher concentrations, use cyclodextrin-based solubilization or adjust buffer pH to enhance aqueous solubility .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing lanicemine’s dose-response relationships?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC50/Ki calculations. Include Hill slopes to assess cooperativity. For in vivo behavioral data, apply mixed-effects models to account for inter-animal variability .
Q. How can researchers ensure reproducibility in lanicemine studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
